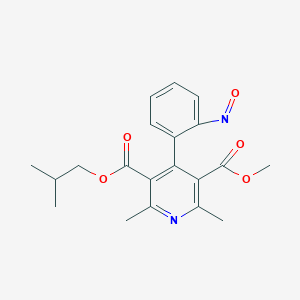

Dehydronitrosonisoldipine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMSLPIJQICBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87375-91-5 | |

| Record name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dehydronitrosonisoldipine from Nisoldipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine, a significant derivative and metabolite of the dihydropyridine (B1217469) calcium channel blocker Nisoldipine (B1678946), is of considerable interest in pharmaceutical research due to its distinct pharmacological profile. This technical guide provides an in-depth overview of the synthesis of this compound from its parent compound, Nisoldipine. The primary synthetic route involves the oxidation of the dihydropyridine ring to a pyridine (B92270) moiety, a transformation that can be achieved through various methodologies. This document details the prevalent synthetic strategies, offers a comprehensive, representative experimental protocol for the photochemical synthesis, and presents key analytical data in a structured format. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and characterize this important Nisoldipine derivative.

Introduction

Nisoldipine is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are mediated through the blockade of L-type calcium channels.[1] The metabolic and degradation pathways of Nisoldipine are of critical importance in understanding its pharmacokinetics and stability. One of the key transformation products is this compound, formed by the aromatization of the dihydropyridine ring.[3][4] This conversion can occur both in vivo through metabolic processes and in vitro upon exposure to light.[5][6] The synthesis of this compound is essential for its use as a reference standard in analytical studies, for investigating its pharmacological and toxicological properties, and for its potential as a therapeutic agent in its own right.

This guide focuses on the chemical synthesis of this compound from Nisoldipine, primarily through oxidative methods.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant, Nisoldipine, and the product, this compound, is provided in the table below.

| Property | Nisoldipine | This compound |

| IUPAC Name | (RS)-Isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Isobutyl methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate |

| Molecular Formula | C₂₀H₂₄N₂O₆ | C₂₀H₂₂N₂O₅ |

| Molar Mass | 388.42 g/mol | 370.40 g/mol |

| Appearance | Yellow crystalline substance | Data not available |

| Solubility | Practically insoluble in water | Data not available |

| CAS Number | 63675-72-9 | 87375-91-5 |

Synthetic Strategies

The conversion of Nisoldipine to this compound is fundamentally an oxidation reaction that results in the aromatization of the dihydropyridine ring. The primary methods reported for this transformation are photochemical oxidation and electrochemical oxidation.

Photochemical Oxidation

Exposure of Nisoldipine to light, particularly daylight and UV radiation, is a well-documented method for inducing its conversion to this compound.[4][6] This process, often referred to as photodegradation, involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[3] Studies have shown that daylight illumination specifically favors the formation of the nitrosophenylpyridine analog.[6] This method is advantageous due to its relatively simple setup, not requiring harsh chemical reagents. However, the reaction rates can be slow, and the formation of byproducts may occur, necessitating careful purification of the final product.

Electrochemical Oxidation

Electrochemical methods offer a controlled approach to the oxidation of Nisoldipine. The anodic oxidation of the 1,4-dihydropyridine (B1200194) ring leads to the formation of the pyridine derivative.[7] One specific method involves the use of electrogenerated superoxide (B77818) to quantitatively oxidize Hantzsch dihydropyridines, including Nisoldipine, to their corresponding aromatized pyridine derivatives.[8][9] This technique allows for precise control over the oxidative process by manipulating the applied potential.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound from Nisoldipine via photochemical oxidation. This protocol is based on the general procedures described in the literature and is intended as a starting point for laboratory synthesis.

Materials and Equipment

-

Materials:

-

Nisoldipine (≥98% purity)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

-

Equipment:

-

Borosilicate glass reaction vessel

-

Daylight lamp or UV lamp (broadband)

-

Magnetic stirrer

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Synthesis Procedure

-

Preparation of Nisoldipine Solution: Dissolve 1.0 g of Nisoldipine in 500 mL of methanol in a borosilicate glass reaction vessel. The concentration can be adjusted based on the desired scale of the reaction.

-

Photochemical Reaction:

-

Place the reaction vessel under a daylight lamp or a broadband UV lamp.

-

Stir the solution continuously at room temperature.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by HPLC or TLC.

-

The reaction is considered complete when the peak corresponding to Nisoldipine has significantly decreased and the peak for this compound is maximized. The reaction time can vary from 24 to 72 hours depending on the light source and intensity.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.

-

The resulting crude product will be a mixture of this compound, unreacted Nisoldipine, and potentially other byproducts.

-

Purify the crude product using silica gel column chromatography.

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the aromatization of the dihydropyridine ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Data Presentation

HPLC Monitoring Data (Hypothetical)

| Time (hours) | Nisoldipine Peak Area (%) | This compound Peak Area (%) |

| 0 | 100 | 0 |

| 4 | 85 | 14 |

| 8 | 72 | 26 |

| 12 | 58 | 40 |

| 24 | 25 | 72 |

| 48 | 5 | 93 |

Purification Data (Hypothetical)

| Parameter | Value |

| Starting Material (Nisoldipine) | 1.0 g |

| Crude Product Weight | 0.95 g |

| Purified Product (this compound) Weight | 0.65 g |

| Yield | ~68% |

| Purity (by HPLC) | >98% |

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound from Nisoldipine.

Experimental Workflow

Caption: Workflow for this compound Synthesis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from Nisoldipine. The primary synthetic routes involve photochemical and electrochemical oxidation, with the former being a more commonly cited method for laboratory-scale preparation. The provided experimental protocol for photochemical synthesis, along with the structured data and visualizations, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and purification of this compound are crucial for advancing our understanding of Nisoldipine's metabolism and for exploring the pharmacological potential of its derivatives.

References

- 1. Nisoldipine - Wikipedia [en.wikipedia.org]

- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydronitrosonisoldipine (CAS: 87375-91-5): A Technical Guide to a Covalent SARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine (dHNN) is a derivative of the L-type calcium channel blocker, Nisoldipine. It has been identified as a first-in-class, irreversible, and cell-permeant covalent inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[1] By targeting a key allosteric site, this compound locks SARM1 in an inactive conformation, preventing the downstream signaling cascade that leads to axonal degeneration. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, physicochemical properties, and the experimental protocols used for its characterization.

Core Concepts and Mechanism of Action

This compound is not a calcium channel blocker like its parent compound, Nisoldipine. Instead, it has been repurposed as a tool compound for studying the SARM1-mediated axon degeneration pathway. SARM1 is a critical enzyme in the process of programmed axon destruction, which is implicated in various neurodegenerative diseases.[2]

The primary mechanism of action for this compound is the irreversible covalent modification of cysteine residues within the N-terminal armadillo repeat (ARM) domain of the SARM1 protein.[2][3] This domain is responsible for the auto-inhibition of SARM1's NADase activity.

Key aspects of the mechanism include:

-

Allosteric Inhibition: this compound binds to an allosteric site in the ARM domain, not the active NADase (TIR) domain.

-

Covalent Modification: It forms a covalent bond with cysteine residues, with a particular affinity for Cys311.[3]

-

Conformational Locking: This covalent modification locks SARM1 in its inactive, auto-inhibited state.[3]

-

Prevention of Activation: By stabilizing the inactive conformation, this compound prevents the binding of nicotinamide (B372718) mononucleotide (NMN), a key activator of SARM1.[2]

-

Inhibition of Downstream Events: Consequently, it blocks SARM1's NADase activity, the production of cyclic ADP-ribose (cADPR), and ultimately protects axons from degeneration.[1]

Physicochemical and Pharmacological Data

While comprehensive physicochemical data for this compound is not extensively published, the following information has been compiled from available sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 87375-91-5 | [1] |

| Molecular Formula | C₂₀H₂₂N₂O₅ | [1] |

| Molecular Weight | 370.40 g/mol | [1] |

| Appearance | Light green to green solid | [1] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | ≥ 3 mg/mL in DMSO/PEG300/Tween-80/Saline (10:40:5:45) | [1] |

| Storage | Store at -20°C for 1 month or -80°C for 6 months (protect from light) | [1] |

Table 2: Pharmacological Data for this compound

| Parameter | Value | Experimental Context | Source |

| Target | Sterile Alpha and TIR Motif-containing 1 (SARM1) | Human SARM1 | [1] |

| Mechanism | Irreversible, covalent allosteric inhibitor | Covalent modification of Cys311 | [3] |

| IC₅₀ | 4 µM | Inhibition of SARM1 in SARM1-dN-expression cells | [1] |

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound has not been published in the peer-reviewed literature. It was identified through a library screening of known drugs and their derivatives.[3]

This compound is a known impurity and degradation product of Nisoldipine.[4] The chemical transformation involves the dehydrogenation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring and the reduction of the nitro group to a nitroso group. This suggests that it can be formed from Nisoldipine through processes such as photodegradation or hydrolysis.[4]

Characterization of this compound would typically involve standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Caption: Synthesis and Characterization Workflow for dHNN.

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the activity of this compound. These are based on the procedures described in the primary literature and serve as a guide for study replication.

SARM1 Inhibition Assay (In Vitro)

This assay is designed to measure the enzymatic activity of SARM1 and the inhibitory effect of this compound. The protocol utilizes a novel fluorescent probe that is a substrate for SARM1's base-exchange activity.

Protocol Outline:

-

Reagents and Materials:

-

Purified, NMN-activated human SARM1 protein.

-

Fluorescent probe (e.g., PC6 as described in Li et al., 2021).

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺).

-

This compound (dissolved in DMSO).

-

Assay buffer (e.g., PBS or Tris-based buffer).

-

384-well microplate.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare a reaction mixture containing assay buffer, NAD⁺, and the fluorescent probe in the wells of the microplate. b. Add varying concentrations of this compound or DMSO (vehicle control) to the wells. c. Initiate the reaction by adding the purified, NMN-activated SARM1 protein. d. Incubate the plate at a controlled temperature (e.g., 37°C). e. Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The product of the base-exchange reaction between the probe and NAD⁺ will have a distinct fluorescent signal. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

References

An In-depth Technical Guide to Dehydronitrosonisoldipine: A Potent SARM1 Inhibitor for Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine has emerged as a significant molecule of interest in the field of neurodegenerative disease research. Identified as an irreversible, cell-permeant inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1), it presents a promising therapeutic avenue for conditions characterized by axonal degeneration. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in research settings.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate . It is a derivative of the calcium channel blocker Nisoldipine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | N/A |

| Molecular Formula | C₂₀H₂₂N₂O₅ | [1] |

| Molecular Weight | 370.4 g/mol | [1] |

| CAS Number | 87375-91-5 | [1] |

| Appearance | Light Green to Light Blue Solid | [1] |

| Solubility | DMSO (90 mg/mL), Chloroform (Slightly), Methanol (Slightly) | [1] |

| Storage | 2-8°C, protect from light | [1] |

Mechanism of Action: SARM1 Inhibition

This compound exerts its neuroprotective effects primarily through the inhibition of SARM1, a key executioner of programmed axon degeneration, also known as Wallerian degeneration.[1]

Key aspects of its mechanism include:

-

Irreversible Inhibition: It acts as an irreversible inhibitor of SARM1.[1]

-

Blocks SARM1 Activation: The primary mode of action is the blockade of SARM1 activation, rather than direct inhibition of its enzymatic (NADase) activity.[1]

-

Covalent Modification: this compound covalently modifies cysteine residues on the SARM1 protein.[1]

-

Prevents NAD+ Depletion: By inhibiting SARM1 activation, it prevents the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical event that triggers the energetic crisis leading to axonal breakdown.[2][3]

-

Inhibition of cADPR Production: It has been shown to inhibit the production of cyclic ADP-ribose (cADPR), a downstream product of SARM1's NADase activity, in neurons activated with vincristine (B1662923).[1]

The following diagram illustrates the central role of SARM1 in axon degeneration and the inhibitory action of this compound.

Caption: SARM1 Signaling Pathway and Inhibition by this compound.

Quantitative Bioactivity Data

The inhibitory potency of this compound against SARM1 has been quantified in cellular assays.

Table 2: In Vitro Bioactivity of this compound

| Assay System | Parameter | Value | Reference |

| SARM1-dN-expression cells | IC₅₀ | 4 µM | [1] |

Experimental Protocols

SARM1 Inhibition Assay (Conceptual Protocol)

This protocol describes a conceptual framework for assessing the inhibitory activity of this compound on SARM1, based on common methodologies in the field. Specific cell lines and reagents may be substituted.

Objective: To determine the IC₅₀ of this compound for SARM1 activation in a cellular context.

Materials:

-

HEK293T cells expressing an inducible SARM1 construct.

-

This compound stock solution (in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Inducing agent (e.g., Doxycycline).

-

NAD+/NADH quantification kit.

-

96-well cell culture plates.

-

Plate reader capable of measuring absorbance or fluorescence for the NAD+ assay.

Methodology:

-

Cell Seeding: Seed the SARM1-expressing HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (no inhibitor). Incubate for 1-2 hours.

-

SARM1 Induction: Add the inducing agent (e.g., Doxycycline at 1 µg/mL) to all wells except for the negative control wells to induce SARM1 expression and activation.

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-8 hours) to allow for SARM1-mediated NAD+ depletion.

-

NAD+ Quantification: Lyse the cells and measure the intracellular NAD+ levels using a commercial NAD+/NADH quantification kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the NAD+ levels to the vehicle control. Plot the percentage of NAD+ remaining against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Caption: Experimental Workflow for SARM1 Inhibition Assay.

Axon Degeneration Assay Using Dorsal Root Ganglion (DRG) Neurons

This protocol outlines a method to assess the neuroprotective effect of this compound on cultured DRG neurons following an axotomy-inducing agent.[4][5]

Objective: To quantify the ability of this compound to protect axons from degeneration.

Materials:

-

Primary DRG neurons isolated from embryonic mice.

-

Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

-

This compound stock solution (in DMSO).

-

Axotomy-inducing agent (e.g., Vincristine).

-

Microfluidic chambers or compartmentalized culture dishes.

-

Immunostaining reagents: primary antibody against βIII-tubulin, fluorescently labeled secondary antibody.

-

Fluorescence microscope with image analysis software.

Methodology:

-

DRG Neuron Culture: Isolate DRGs from E13.5 mouse embryos and culture them in compartmentalized dishes, allowing axons to grow into a separate chamber from the cell bodies.

-

Compound Treatment: Once a dense network of axons has formed in the axonal chamber (typically after 7-10 days in vitro), treat the axons with different concentrations of this compound for 24 hours.

-

Induction of Axon Degeneration: Add an axotomy-inducing agent such as vincristine (e.g., 100 nM) to the axonal compartment.

-

Incubation: Incubate for 24-48 hours to allow for axon degeneration to occur in the control group.

-

Immunostaining: Fix the neurons with 4% paraformaldehyde, permeabilize with Triton X-100, and immunostain for βIII-tubulin to visualize the axons.

-

Imaging and Quantification: Acquire images of the axons using a fluorescence microscope. Quantify the extent of axon degeneration by measuring the fragmentation index (the ratio of the area of fragmented axons to the total axon area) using image analysis software like ImageJ.

-

Data Analysis: Compare the fragmentation index across different treatment groups to determine the protective effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the molecular mechanisms of axon degeneration. Its specific action as a SARM1 inhibitor provides a powerful means to probe the SARM1 signaling pathway and to explore potential therapeutic strategies for a range of neurodegenerative disorders. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties for potential clinical translation.

References

- 1. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARM1 signaling mechanisms in the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted roles of SARM1 in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]

Dehydronitrosonisoldipine mechanism of action speculation

Unraveling the Profile of a Nisoldipine Metabolite: A Technical Guide to Dehydronitrosonisoldipine

An in-depth exploration for researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for direct pharmacological data on Dehydronitrosonisoldipine have yielded limited specific information. This document provides a comprehensive overview of its parent compound, nisoldipine (B1678946), with a focus on its metabolism and the known characteristics of its derivatives, to serve as a foundational guide in the absence of direct data for this compound.

Introduction

Pharmacological Profile of the Parent Compound: Nisoldipine

Nisoldipine exerts its therapeutic effects by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[2][3] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3]

Mechanism of Action

Nisoldipine binds to the alpha-1 subunit of the L-type calcium channel, stabilizing it in an inactive conformation. This prevents the transmembrane influx of calcium that is essential for the contractile process of smooth muscle. The result is a relaxation of the arterial smooth muscle, leading to vasodilation.

Pharmacokinetics of Nisoldipine

Nisoldipine undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[4][5] It is highly protein-bound and is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][5]

| Pharmacokinetic Parameter | Value | Reference |

| Absolute Bioavailability | ~5% | [4][5] |

| Protein Binding | >99% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 9.2 ± 5.1 hours | [6] |

| Elimination Half-life (t1/2) | 7-12 hours | [5] |

| Metabolism | Extensively by CYP3A4 in the liver and gut wall | [1][5] |

| Excretion | 60-80% in urine as metabolites | [5][6] |

Metabolism of Nisoldipine and Formation of this compound

Nisoldipine is extensively metabolized into several metabolites, with five major ones identified in urine.[5][6] The primary metabolic pathway is the hydroxylation of the isobutyl ester.[5][6] One of the known human metabolites of nisoldipine is Dehydro Nisoldipine, which is understood to be this compound.[1]

While specific details are scarce, it is reported that a hydroxylated derivative of the side chain is the only active metabolite, exhibiting about 10% of the pharmacological activity of the parent compound.[5][6] This metabolite is present in plasma at concentrations approximately equal to nisoldipine.[5][6]

Potential Pharmacological Effects of this compound

Given that a hydroxylated metabolite of nisoldipine possesses about 10% of the parent compound's activity, it is plausible that this compound could contribute to the overall antihypertensive effect of nisoldipine. However, without direct experimental data, its specific affinity for the L-type calcium channel, its potency, and its pharmacokinetic profile remain to be elucidated.

Experimental Protocols for Characterization

To fully characterize the pharmacological effects of this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines a general workflow for such an investigation.

Methodologies

-

Synthesis and Purification: Chemical synthesis of this compound would be the first step, followed by purification using techniques like high-performance liquid chromatography (HPLC) to ensure a high degree of purity for subsequent assays.

-

Receptor Binding Assays: Radioligand binding assays using cell membranes expressing L-type calcium channels would be employed to determine the binding affinity (Ki) of this compound for the channel.

-

In Vitro Functional Assays: Isolated vascular rings (e.g., from rat aorta) pre-contracted with an agent like potassium chloride would be used to assess the vasodilatory potency (IC50) of the compound.

-

Metabolic Stability Assays: Incubation of this compound with liver microsomes or hepatocytes would provide data on its metabolic stability and identify any further metabolites.

-

Pharmacokinetic Studies: Following administration to animal models (e.g., rats or dogs), blood samples would be collected at various time points to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Pharmacodynamic Studies: The effect of this compound on blood pressure would be evaluated in hypertensive animal models, such as spontaneously hypertensive rats (SHR).

-

Toxicology Studies: Preliminary toxicology studies in animals would be conducted to assess the safety profile of the compound.

Conclusion

While this compound is a known metabolite of nisoldipine, a comprehensive understanding of its specific pharmacological effects is currently lacking in publicly available scientific literature. Based on the limited information that an active metabolite of nisoldipine possesses about 10% of the parent drug's activity, this compound may contribute to the overall therapeutic effect of nisoldipine. Further detailed experimental investigation is required to fully elucidate its pharmacological and pharmacokinetic profile, which would be invaluable for a complete understanding of nisoldipine's clinical pharmacology and for the broader field of drug metabolism and safety assessment.

References

- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

Dehydronitrosonisoldipine: A Technical Guide to its Identity as a Nisoldipine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dehydronitrosonisoldipine, a key derivative of the calcium channel blocker nisoldipine (B1678946). While often considered in the context of nisoldipine's degradation, its distinct chemical identity and biological activities warrant specific attention. This document elucidates the formation of this compound, primarily through photodegradation, and contrasts this with the established metabolic pathways of nisoldipine. Detailed analytical methodologies for its detection and quantification are presented, alongside its recently identified role as a potent SARM1 inhibitor. This guide aims to serve as a critical resource for researchers in pharmacology, drug metabolism, and analytical chemistry, providing a consolidated source of technical information on this compound.

Introduction

Nisoldipine is a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the treatment of hypertension and angina pectoris.[1][2] Like other dihydropyridines, nisoldipine is susceptible to degradation, particularly when exposed to light. This process leads to the formation of several derivatives, with this compound, also known as the nitrosophenylpyridine analog of nisoldipine, being a prominent product.[3][4] Understanding the formation, quantification, and biological significance of this derivative is crucial for ensuring the quality, stability, and safety of nisoldipine-containing pharmaceutical products. Furthermore, recent discoveries of its independent pharmacological activities, such as the inhibition of Sterile Alpha and TIR Motif-containing 1 (SARM1), have opened new avenues for research into its potential therapeutic applications.

Formation of this compound

The primary pathway for the formation of this compound from nisoldipine is through photodegradation.[3] Exposure to daylight, in particular, induces the conversion of the nitro group on the phenyl ring to a nitroso group, along with the aromatization of the dihydropyridine ring to a pyridine (B92270) ring.

Photodegradation Pathway

The photochemical conversion of nisoldipine to this compound is a key degradation pathway that can impact the stability of pharmaceutical formulations.

Caption: Formation of this compound via Photodegradation.

Kinetics of Photodegradation

Studies have shown that the photodegradation of solid-state nisoldipine to its nitrosophenylpyridine analog follows zero-order kinetics.[3] The rate of degradation can be influenced by factors such as the intensity and wavelength of light, as well as the formulation of the drug product. For instance, nisoldipine as a raw material degrades at a faster rate compared to when it is formulated in tablets.[4]

| Condition | Formulation | Kinetic Order | Rate Constant | Reference |

| Daylight Exposure | Solid-state raw material | Zero-order | Not specified | [3] |

| Daylight Exposure | Nisoldin tablets (5mg and 10mg) | Zero-order | Slower than raw material | [4] |

Nisoldipine Metabolism: A Comparative Overview

In contrast to the formation of this compound via photodegradation, the in vivo metabolism of nisoldipine proceeds through distinct enzymatic pathways, primarily mediated by the cytochrome P450 system.

Primary Metabolic Pathways

Nisoldipine undergoes extensive first-pass metabolism in the gut wall and liver.[5][6] The major biotransformation pathways involve:

-

Dehydrogenation: Oxidation of the dihydropyridine ring to its pyridine analog.

-

Hydroxylation: Introduction of hydroxyl groups, particularly on the isobutyl ester side chain.

-

Ester Hydrolysis: Cleavage of the ester bonds.

The enzyme primarily responsible for nisoldipine metabolism is CYP3A4 .[5]

Caption: Primary Metabolic Pathways of Nisoldipine.

It is important to note that the formation of the nitrosophenylpyridine derivative (this compound) is not reported as a significant in vivo metabolic pathway for nisoldipine.[5][6]

Analytical Methodologies

The accurate detection and quantification of this compound, particularly in the presence of the parent drug, nisoldipine, is essential for stability testing and impurity profiling of pharmaceutical products.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nisoldipine and its degradation products.[3]

Experimental Protocol: HPLC for Nisoldipine and this compound

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The specific composition may vary depending on the column and desired separation.

-

Detection: UV detection at a wavelength where both nisoldipine and this compound have significant absorbance (e.g., 238 nm).

-

Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Spectrophotometric Methods

UV derivative spectrophotometry has also been employed to quantify the nitrosophenylpyridine analog in the presence of nisoldipine.[4] This method enhances the resolution of the spectra of the two compounds, allowing for their simultaneous determination.

Experimental Protocol: UV Derivative Spectrophotometry

-

Instrument: A UV-Vis spectrophotometer capable of recording derivative spectra.

-

Measurement: The amplitudes of the first or second-order derivative spectra at specific wavelengths are used for quantification. For the nitroso analog, measurements can be taken at 285 nm (first derivative) or 291 nm (second derivative).[4]

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as ethanol.

Caption: General Analytical Workflow for this compound.

Pharmacological Activity: SARM1 Inhibition

Recent research has identified this compound as a potent, irreversible, and cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1). SARM1 is a key protein involved in the process of programmed axon degeneration.

This discovery highlights a distinct pharmacological profile for this compound, independent of the calcium channel blocking activity of its parent compound, nisoldipine. The inhibition of SARM1 by this compound presents a potential therapeutic strategy for neurodegenerative diseases characterized by axonal damage.

Caption: Signaling Pathway of SARM1 Inhibition.

Conclusion

This compound is a significant derivative of nisoldipine, formed primarily through photodegradation rather than as a major in vivo metabolite. Its presence in pharmaceutical formulations is an important consideration for stability and quality control. The development of robust analytical methods for its detection and quantification is therefore critical. The discovery of its potent SARM1 inhibitory activity opens up new avenues for research into its potential neuroprotective effects, distinguishing its pharmacological profile from that of nisoldipine. This technical guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences, encouraging further investigation into its properties and potential applications.

References

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nisoldipine coat-core. A review of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

In Vitro Stability of Dehydronitrosonisoldipine: A Predictive Technical Guide

Disclaimer: No direct experimental data on the in vitro stability of Dehydronitrosonisoldipine has been found in publicly available scientific literature. This guide is a predictive analysis based on the known chemical properties and stability of structurally related compounds, namely 1,4-dihydropyridines (DHPs) and nitroso compounds. The information presented herein is intended for research and drug development professionals as a starting point for stability investigations.

Introduction

This compound is a derivative of nisoldipine, a calcium channel blocker of the 1,4-dihydropyridine (B1200194) class. The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. This technical guide provides a comprehensive overview of the potential in vitro stability profile of this compound, including probable degradation pathways, hypothetical stability data under various stress conditions, and detailed experimental protocols for its assessment.

Predicted Degradation Pathways

Based on the chemical structure of this compound, which contains both a dihydropyridine (B1217469) ring and a nitroso group, two primary degradation pathways are anticipated:

-

Oxidation of the Dihydropyridine Ring: 1,4-dihydropyridine derivatives are well-known to be susceptible to oxidation, which results in the aromatization of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative.[1][2][3][4] This is often the primary degradation pathway for this class of compounds and can be induced by light (photodegradation) and oxidative conditions.[1][2][5] This transformation typically leads to a loss of pharmacological activity.

-

Reactions involving the Nitroso Group: N-nitroso compounds can exhibit varying stability depending on the pH of the medium.[6][7][8] Under certain conditions, the nitroso group can be subject to reduction or other transformations, leading to different degradation products.

A proposed major degradation pathway for this compound is illustrated below.

Figure 1: Proposed Degradation Pathways for this compound.

Hypothetical In Vitro Stability Data

The following tables present hypothetical quantitative data on the stability of this compound under various stress conditions. These values are illustrative and based on the typical behavior of dihydropyridine derivatives. Actual stability will need to be determined experimentally.

Table 1: Hypothetical Stability of this compound in Solution at Different pH Values (Stored at 25°C in the dark for 30 days)

| pH | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |

| 3.0 | 100 | 92 | 8 |

| 5.0 | 100 | 95 | 5 |

| 7.4 | 100 | 88 | 12 |

| 9.0 | 100 | 75 | 25 |

Table 2: Hypothetical Photostability of this compound in Solution (pH 7.4) under ICH Q1B Conditions

| Exposure Time (hours) | Concentration (µg/mL) | % Degradation |

| 0 | 100 | 0 |

| 2 | 85 | 15 |

| 4 | 72 | 28 |

| 8 | 55 | 45 |

| 24 | 20 | 80 |

Table 3: Hypothetical Thermal Stability of this compound in the Solid State (Stored at 60°C for 30 days)

| Time (days) | Initial Purity (%) | Purity after storage (%) | % Degradation |

| 0 | 99.8 | 99.8 | 0 |

| 7 | 99.8 | 99.5 | 0.3 |

| 14 | 99.8 | 99.1 | 0.7 |

| 30 | 99.8 | 98.5 | 1.3 |

Experimental Protocols

The following are detailed, generalized experimental protocols for assessing the in vitro stability of a compound like this compound.

Stability in Solution at Different pH Values

Objective: To determine the stability of this compound in aqueous solutions at various pH levels.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile (B52724) and water

-

Phosphate, acetate, and borate (B1201080) buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Preparation of Test Solutions: For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 100 µg/mL.

-

Storage: Store the test solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).

-

Sampling and Analysis: At specified time points (e.g., 0, 7, 14, and 30 days), withdraw an aliquot from each test solution.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

Photostability Testing

Objective: To evaluate the effect of light on the stability of this compound.

Materials:

-

This compound reference standard

-

Quartz or photostability-transparent sample containers

-

A photostability chamber compliant with ICH Q1B guidelines, capable of providing a controlled light exposure (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Dark control samples wrapped in aluminum foil.

-

HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL in a suitable solvent system) and place them in the transparent containers. Prepare a parallel set of samples to be kept in the dark as controls.

-

Exposure: Place the samples in the photostability chamber and expose them to the specified light conditions.

-

Sampling and Analysis: At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

-

Analyze the samples using a validated stability-indicating HPLC method. Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Analytical Method: Stability-Indicating HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of dihydropyridine derivatives.[9][10][11]

Hypothetical HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a possible pH modifier like formic acid or a buffer).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for this compound.

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the parent drug from its degradation products.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting in vitro stability studies.

Figure 2: General Workflow for In Vitro Stability Testing.

Conclusion

While specific experimental data for this compound is not available, this predictive guide, based on the known stability of 1,4-dihydropyridines and nitroso compounds, provides a solid foundation for initiating in vitro stability studies. The primary anticipated degradation pathway is the oxidation of the dihydropyridine ring, particularly under photolytic conditions. The stability of the nitroso group under various pH conditions also warrants investigation. The experimental protocols and analytical methods outlined here offer a robust framework for researchers and drug development professionals to design and execute comprehensive stability assessments for this compound and related compounds. It is imperative that these predictive insights are substantiated with rigorous experimental validation.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]

- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydronitrosonisoldipine discovery and background

An in-depth technical guide on the discovery and background of dehydronitrosonisoldipine, a potent inhibitor of Sterile Alpha and Toll/Interleukin Receptor (TIR) motif-containing 1 (SARM1), is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction and Background

This compound has emerged as a significant molecule in the study of neurodegenerative processes. It was identified as a potent, irreversible, and cell-permeant inhibitor of SARM1, a key protein involved in the initiation of axon degeneration. The discovery of this compound was a result of a high-throughput screening for inhibitors of SARM1, where it was identified as a derivative of the calcium channel blocker nisoldipine[1].

SARM1 is a central executioner of programmed axon death, a pathway implicated in a variety of neurodegenerative disorders. The activation of SARM1's intrinsic NADase activity leads to the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and the production of cyclic ADP-ribose (cADPR), ultimately triggering axonal breakdown[2][3]. This compound's unique mechanism of action, involving the covalent modification of a specific cysteine residue in the SARM1 protein, offers a promising avenue for therapeutic intervention in diseases characterized by axonal loss.

Discovery of this compound as a SARM1 Inhibitor

The discovery of this compound as a SARM1 inhibitor was a serendipitous finding from a high-throughput screen of an approved drug library. Initially, the calcium channel blocker nisoldipine (B1678946) was identified as a potential "hit". However, further investigation revealed that the inhibitory activity was attributable to a derivative present in the nisoldipine sample, which was identified as this compound[1].

This discovery highlighted the importance of sample purity in high-throughput screening and led to the characterization of a novel, potent SARM1 inhibitor. The identification of this compound as the active compound spurred further research into its mechanism of action and its potential as a neuroprotective agent.

Mechanism of Action

This compound acts as an irreversible, allosteric inhibitor of SARM1. Its mechanism is highly specific and involves the covalent modification of Cysteine 311 (Cys311) located in the ARM (armadillo repeat) domain of the SARM1 protein[1]. The ARM domain is an auto-regulatory domain, and the covalent modification by this compound stabilizes SARM1 in its inactive, auto-inhibited conformation[1].

By locking SARM1 in this inhibited state, this compound prevents its activation in response to axonal injury or neurotoxic stimuli. Consequently, it blocks the downstream events of SARM1 signaling, namely the depletion of NAD+ and the production of cADPR, which are critical for the execution of the axon degeneration program[2][3]. It is important to note that this compound does not inhibit the NADase activity of SARM1 that has already been activated; its action is prophylactic by preventing the initial activation[2].

Signaling Pathway of SARM1-Mediated Axon Degeneration and Inhibition by this compound

Quantitative Data

The inhibitory potency of this compound against SARM1 has been quantified in cellular assays.

| Compound | Assay System | IC50 | Reference |

| This compound | SARM1-dN-expression cells | 4 µM | [2] |

Experimental Protocols

The following section details the methodologies for key experiments involved in the characterization of this compound as a SARM1 inhibitor.

High-Throughput Screening for SARM1 Inhibitors

A high-throughput screen was employed to identify inhibitors of SARM1 from a library of approved drugs.

-

Assay Principle: The assay utilizes a permeant fluorescent probe, PC6, which becomes fluorescent upon cleavage by the NADase activity of SARM1[2].

-

Procedure:

-

NMN-activated SARM1 is incubated with individual compounds from the drug library in a 384-well plate format.

-

The fluorescent probe PC6 and NAD+ are added to the wells.

-

The fluorescence intensity is measured over time using a plate reader.

-

A decrease in the rate of fluorescence increase compared to a control (DMSO) indicates inhibition of SARM1 activity.

-

-

Hit Validation: Initial hits are validated using an orthogonal HPLC-based assay that directly measures the consumption of NAD+[2].

In Vitro SARM1 NADase Activity Assay

This assay is used to confirm the inhibitory effect of compounds on the enzymatic activity of purified SARM1.

-

Reagents: Purified human SARM1 protein, Nicotinamide Mononucleotide (NMN) for activation, NAD+, and the test compound (this compound).

-

Procedure:

-

Purified SARM1 is pre-incubated with NMN to induce activation.

-

The test compound at various concentrations is added to the activated SARM1.

-

The enzymatic reaction is initiated by the addition of NAD+.

-

The reaction is monitored by either:

-

Mass Spectrometry: Measuring the levels of NAD+ and its cleavage product, ADP-ribose (ADPR), over time.

-

Fluorescent Probes: Using probes like PC6 as described above.

-

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of SARM1 inhibition against the logarithm of the inhibitor concentration.

Vincristine-Induced Axon Degeneration Assay in DRG Neurons

This cellular assay assesses the neuroprotective effect of this compound against chemotherapy-induced axon degeneration.

-

Cell Culture: Primary Dorsal Root Ganglion (DRG) neurons are isolated from rodents and cultured in compartmentalized chambers, allowing for the specific treatment of axons.

-

Procedure:

-

DRG neurons are cultured until they develop extensive axonal networks.

-

The axonal compartment is pre-treated with this compound or a vehicle control for a specified period.

-

Vincristine, a chemotherapeutic agent known to induce axon degeneration via SARM1, is added to the axonal compartment[4][5][6].

-

Axon morphology is monitored over time (e.g., 24-72 hours) using phase-contrast or fluorescence microscopy.

-

-

Quantification: Axon degeneration is quantified by calculating a "degeneration index," which is the ratio of the area of fragmented axons to the total axon area, often measured using software like ImageJ[7].

Cellular cADPR Measurement

This assay measures the levels of the SARM1-downstream product, cADPR, in cells.

-

Principle: A highly sensitive enzymatic cycling assay is used to measure cADPR levels. The assay involves the reverse reaction of ADP-ribosyl cyclase, which converts cADPR to NAD+ in the presence of high nicotinamide concentrations. The resulting NAD+ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a fluorescent product (resorufin)[8][9].

-

Procedure:

-

Cells (e.g., DRG neurons) are treated with the stimulus (e.g., vincristine) in the presence or absence of this compound.

-

Cellular metabolites are extracted.

-

The extracted metabolites are subjected to the enzymatic cycling assay.

-

The fluorescence of resorufin (B1680543) is measured, which is proportional to the initial amount of cADPR.

-

Experimental Workflow for Characterizing this compound

Conclusion

This compound represents a significant advancement in the quest for therapeutic agents to combat neurodegenerative diseases. Its discovery as a potent and specific SARM1 inhibitor, coupled with a well-defined mechanism of action, provides a solid foundation for further preclinical and clinical development. The experimental protocols outlined in this guide serve as a reference for the continued investigation of this compound and the development of other SARM1-targeted therapies. The unique allosteric and covalent inhibitory mechanism of this compound may offer advantages in terms of specificity and duration of action, making it a compelling candidate for the treatment of a range of neurological disorders characterized by axonal degeneration.

References

- 1. Peer review in Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]

- 2. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program [insight.jci.org]

- 5. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 6. Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dehydronitrosonisoldipine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of Dehydronitrosonisoldipine, a derivative of nisoldipine (B1678946) and a potent, irreversible, and cell-permeant SARM1 inhibitor.[1] The following protocols are designed to offer robust and reliable frameworks for the analysis of this compound in various matrices, which is crucial for preclinical and clinical development, as well as for quality control purposes.

Overview of Analytical Techniques

The detection of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, offers a reliable method for routine analysis and stability studies. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected from the described analytical methods. These values are representative and may vary based on instrumentation and specific experimental conditions.

| Parameter | HPLC-UV/DAD | LC-MS/MS |

| Limit of Detection (LOD) | 1.5 - 5 ng/mL | 0.02 - 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 5 - 15 ng/mL | 0.1 - 1.5 ng/mL |

| Linearity Range | 10 - 500 ng/mL (r² > 0.999) | 0.1 - 200 ng/mL (r² > 0.999) |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |

| Precision (% RSD) | < 2% | < 5% |

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms. It can be adapted as a stability-indicating method with forced degradation studies.[2][3][4]

4.1.1. Chromatographic Conditions

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile (B52724) and 0.02M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.[4]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 238 nm (or determined by UV scan of a standard solution)

4.1.2. Standard Solution Preparation

-

Prepare a stock solution of this compound (100 µg/mL) by dissolving an accurately weighed amount in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

4.1.3. Sample Preparation (from a solid dosage form)

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

-

Add a suitable diluent (e.g., acetonitrile/water mixture), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.

-

Centrifuge a portion of the solution to separate any excipients.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[3][5]

4.1.4. Method Validation

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or serum.[6][7]

4.2.1. Sample Preparation (Liquid-Liquid Extraction from Plasma)

-

To 200 µL of plasma sample in a microcentrifuge tube, add an internal standard.

-

Add a basifying agent like 0.1M NaOH.

-

Add an extraction solvent mixture (e.g., ethyl acetate/hexane, 80:20 v/v) and vortex for 1-2 minutes.[7]

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

4.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard need to be determined by infusion of standard solutions.

Signaling Pathway Visualization

This compound is an inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[1] The following diagram illustrates its mechanism of action in preventing axon degeneration.

Caption: Inhibition of SARM1-mediated axon degeneration by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development and validation of a selective and robust LC-MS/MS method for quantifying amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of Dehydronitrosonisoldipine

Abstract

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Dehydronitrosonisoldipine, a potential metabolite of the calcium channel blocker Nisoldipine. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. The fragmentation patterns of this compound are discussed, providing a basis for its structural elucidation and sensitive detection in biological matrices. This methodology is intended for researchers, scientists, and professionals in drug metabolism and pharmacokinetic studies.

Introduction

Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension.[1] Like many pharmaceuticals, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This metabolism leads to the formation of several metabolites. This compound is a putative metabolite of Nisoldipine, characterized by the dehydrogenation of the dihydropyridine ring and the presence of a nitroso group. Understanding the metabolic fate of drugs like Nisoldipine is crucial for comprehending their efficacy and safety profiles.

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the detection and characterization of drug metabolites.[2] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and expected fragmentation pathways.

Experimental Protocols

The following protocols are based on established methods for the analysis of Nisoldipine and its metabolites and have been adapted for this compound.[3][4]

2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample, add 50 µL of an internal standard solution (e.g., Nitrendipine, 100 ng/mL in methanol).

-

Vortex the sample for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and hexane).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.2. Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30% to 90% B

-

5.0-6.0 min: 90% B

-

6.0-6.1 min: 90% to 30% B

-

6.1-8.0 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

2.3. Mass Spectrometry Conditions

-

Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for characterization.

Data Presentation

The following table summarizes the hypothetical quantitative data for the mass spectrometric analysis of this compound. The m/z values are predicted based on the structure of Nisoldipine and its known metabolites.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |

| This compound | 386.15 | 339.13 | 295.14 | ~ 4.2 |

| Nisoldipine (Reference) | 389.17 | 315.15 | 298.12 | ~ 4.8 |

| Nitrendipine (IS) | 361.13 | 315.11 | 284.09 | ~ 4.5 |

Visualization

4.1. Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

4.2. Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathway.

Discussion

The developed LC-MS/MS method provides a sensitive and selective approach for the analysis of this compound. The sample preparation using liquid-liquid extraction offers good recovery and minimizes matrix effects. The chromatographic conditions ensure adequate separation from the parent drug, Nisoldipine, and other potential metabolites.

The mass spectrometric detection in positive ESI mode shows a protonated molecular ion [M+H]⁺ at a hypothetical m/z of 386.15 for this compound. The proposed fragmentation pathway suggests two major product ions. The first, at m/z 339.13, likely results from the neutral loss of a nitroso group (NO) and a water molecule (H₂O). The second major fragment, at m/z 295.14, is proposed to be formed through the loss of the isobutoxycarbonyl side chain. These transitions can be utilized for developing a highly specific Multiple Reaction Monitoring (MRM) method for quantitative analysis.

Conclusion

This application note presents a comprehensive protocol for the mass spectrometric analysis of this compound. The described methodology, including sample preparation, LC-MS/MS conditions, and proposed fragmentation pathways, serves as a valuable resource for researchers involved in drug metabolism studies, pharmacokinetics, and toxicological screening. The method is sensitive, robust, and can be readily implemented in a modern analytical laboratory.

References

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-based Assays of Dehydronitrosonisoldipine Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of Dehydronitrosonisoldipine. Based on its structural name, this compound is hypothesized to possess dual activity as a calcium channel blocker, inherited from its parent compound nisoldipine, and as a nitric oxide (NO) donor, conferred by the nitroso group. The following assays are designed to investigate these potential mechanisms of action and their downstream cellular effects.

Cell Viability Assay: MTT/MTS Assay

This assay determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method that measures the metabolic activity of cells.[1][2][3][4] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product, and the amount of formazan is proportional to the number of living cells.[1][4]

Experimental Protocol

-

Cell Seeding: Seed cells (e.g., vascular smooth muscle cells or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, typically <0.5%) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Addition of Reagent:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified chamber.

-

For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[4]

-

-

Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

Data Presentation

| Concentration (µM) | Absorbance (OD) | % Viability |

| Vehicle Control | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.15 ± 0.09 | 92.0 |

| 10 | 0.98 ± 0.06 | 78.4 |

| 50 | 0.65 ± 0.05 | 52.0 |

| 100 | 0.30 ± 0.04 | 24.0 |

Experimental Workflow

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block L-type calcium channels and inhibit the influx of intracellular calcium.[5][6][7][8][9][10] The assay uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, to monitor changes in intracellular calcium concentration.[11][12][13][14]

Experimental Protocol

-

Cell Seeding: Seed cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells stably expressing Cav1.2) in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and add buffer containing various concentrations of this compound or a known L-type calcium channel blocker (e.g., nisoldipine) as a positive control. Incubate for 15-30 minutes.

-